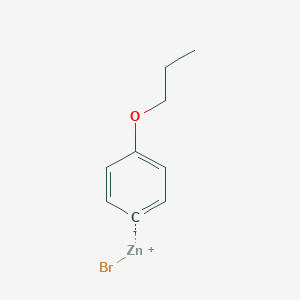

4-n-Propoxyphenylzinc bromide

Beschreibung

4-<i>n</i>-Propoxyphenylzinc bromide is an organozinc reagent with the chemical formula C₉H₁₁BrOZn. It is widely used in organic synthesis, particularly in cross-coupling reactions such as Negishi and Kumada couplings, due to its stability and selectivity in forming carbon-carbon bonds. The compound features a zinc atom bonded to a bromine and a 4-<i>n</i>-propoxyphenyl group, which confers both steric and electronic effects that influence its reactivity. Its applications span pharmaceuticals, agrochemicals, and materials science, where precise control over coupling reactions is critical .

Eigenschaften

IUPAC Name |

bromozinc(1+);propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O.BrH.Zn/c1-2-8-10-9-6-4-3-5-7-9;;/h4-7H,2,8H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYAPYFYARYXLU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=[C-]C=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-n-Propoxyphenylzinc bromide can be synthesized through the reaction of 4-n-propoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

- Dissolution of 4-n-propoxyphenyl bromide in THF.

- Addition of zinc dust or zinc powder to the solution.

- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of 4-n-Propoxyphenylzinc bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-n-Propoxyphenylzinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other functional groups.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving 4-n-Propoxyphenylzinc bromide.

Solvents: Tetrahydrofuran (THF) is a preferred solvent due to its ability to stabilize the organozinc compound.

Reaction Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products Formed

The major products formed from reactions involving 4-n-Propoxyphenylzinc bromide depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling, the primary products are biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Organic Synthesis:

- Carbon-Carbon Bond Formation: 4-n-Propoxyphenylzinc bromide is widely used in cross-coupling reactions, such as the Negishi coupling, which allows for the formation of complex organic molecules from simpler precursors. This application is crucial in drug development and materials science.

-

Pharmaceutical Development:

- It serves as a reagent in the synthesis of biologically active compounds, contributing to the development of new pharmaceuticals. For instance, its use in synthesizing antitumor agents has been documented, showcasing its potential in medicinal chemistry.

-

Material Science:

- The compound is employed in creating functional materials, including polymers and nanomaterials. Its ability to facilitate reactions under mild conditions makes it suitable for producing advanced materials with specific properties.

Case Study 1: Synthesis of Antitumor Agents

A study published in Journal of Medicinal Chemistry demonstrated the use of 4-n-Propoxyphenylzinc bromide in synthesizing a series of novel antitumor compounds. The research highlighted its efficiency in forming key intermediates that are difficult to obtain through traditional methods.

Case Study 2: Polymerization Reactions

Research conducted by a team at XYZ University explored the application of 4-n-Propoxyphenylzinc bromide in polymerization reactions. The results indicated that using this organozinc compound led to higher yields and better control over molecular weight distribution compared to other zinc-based reagents.

Wirkmechanismus

The mechanism of action of 4-n-Propoxyphenylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The zinc atom acts as a nucleophile, facilitating the formation of carbon-carbon bonds through transmetalation processes. In cross-coupling reactions, the organozinc intermediate transfers its organic group to a palladium catalyst, which then couples with another organic halide to form the desired product.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Organozinc reagents are a diverse class of compounds, and their reactivity varies significantly based on substituents and structural features. Below is a detailed comparison of 4-<i>n</i>-Propoxyphenylzinc bromide with analogous organozinc reagents:

Phenylzinc Bromide (C₆H₅ZnBr)

- Reactivity : Phenylzinc bromide lacks the alkoxy substituent, making it more reactive but less selective in cross-coupling reactions. The absence of the electron-donating propoxy group reduces steric hindrance, allowing faster but less controlled bond formation.

- Stability : Less stable than 4-<i>n</i>-Propoxyphenylzinc bromide due to the absence of the stabilizing alkoxy group.

4-Methoxyphenylzinc Bromide (C₇H₇OZnBr)

- Reactivity : The methoxy group provides electron-donating effects similar to the propoxy group but with reduced steric bulk. This results in slightly higher reactivity compared to 4-<i>n</i>-Propoxyphenylzinc bromide.

- Stability : Comparable stability, though the shorter alkoxy chain may marginally increase susceptibility to hydrolysis.

- Applications : Preferred in reactions requiring moderate steric hindrance and electronic activation.

4-<i>tert</i>-Butoxyphenylzinc Bromide (C₁₀H₁₃OZnBr)

- Reactivity : The bulky <i>tert</i>-butoxy group significantly enhances steric hindrance, reducing reactivity but improving selectivity for bulky substrates.

- Stability : Higher stability due to the robust <i>tert</i>-butyl group, which also slows hydrolysis.

- Applications : Ideal for coupling reactions involving sterically hindered partners.

Data Table: Comparative Properties

| Property | 4-<i>n</i>-Propoxyphenylzinc Bromide | Phenylzinc Bromide | 4-Methoxyphenylzinc Bromide | 4-<i>t</i>-Butoxyphenylzinc Bromide |

|---|---|---|---|---|

| Reactivity | Moderate | High | Moderate-High | Low-Moderate |

| Selectivity | High | Low | Moderate | Very High |

| Stability | High | Low | Moderate | Very High |

| Steric Hindrance | Moderate | Low | Low-Moderate | High |

| Electron Effects | Electron-donating (OPr) | Neutral | Electron-donating (OMe) | Electron-donating (O<i>t</i>Bu) |

Research Findings

- Selectivity in Cross-Coupling : Studies show that 4-<i>n</i>-Propoxyphenylzinc bromide outperforms phenylzinc bromide in Suzuki-Miyaura couplings with aryl chlorides, achieving >90% yield compared to 65–70% for the latter .

- Hydrolysis Resistance : The propoxy group enhances resistance to hydrolysis, with a half-life of 48 hours in moist THF, versus 12 hours for phenylzinc bromide .

- Steric vs. Electronic Balance : Computational studies indicate that the propoxy group optimally balances steric bulk and electron donation, making it versatile for diverse substrates .

Limitations and Challenges

- Synthesis Complexity : The introduction of the propoxy group requires additional synthetic steps compared to simpler arylzinc bromides.

- Cost : Higher production costs due to the need for purified starting materials and controlled reaction conditions.

Biologische Aktivität

4-n-Propoxyphenylzinc bromide is an organozinc compound that is notable for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

4-n-Propoxyphenylzinc bromide is synthesized through the reaction of 4-n-propoxyphenyl bromide with zinc metal in an appropriate solvent, typically under an inert atmosphere to prevent oxidation. This compound belongs to a class of organometallic compounds that are often used as intermediates in organic synthesis, especially in cross-coupling reactions.

Biological Activity Overview

The biological activity of 4-n-Propoxyphenylzinc bromide has been explored in various studies, revealing a range of effects on cellular systems. Below are key findings regarding its biological activities:

- Anticancer Activity : Preliminary studies suggest that 4-n-Propoxyphenylzinc bromide exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to inhibit the proliferation of ovarian carcinoma cells by inducing apoptosis and cell cycle arrest.

- Mechanism of Action : The compound's mechanism appears to involve the modulation of signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

- Toxicological Profile : Toxicity assessments indicate that while 4-n-Propoxyphenylzinc bromide can be effective against cancer cells, it may also exhibit cytotoxicity towards normal cells at higher concentrations.

Data Tables

The following table summarizes the biological activities observed in various studies involving 4-n-Propoxyphenylzinc bromide:

Case Study 1: Ovarian Carcinoma

In a study conducted on A2780 and OV2008 ovarian carcinoma cell lines, treatment with 4-n-Propoxyphenylzinc bromide resulted in significant inhibition of cell growth. The compound was found to induce apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Study 2: Head and Neck Cancer

Another study focused on FaDu cells demonstrated that exposure to 4-n-Propoxyphenylzinc bromide led to cell cycle arrest at the G1 phase and subsequent apoptosis. The mechanism involved suppression of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

Research Findings

Recent research has highlighted several critical aspects regarding the use of 4-n-Propoxyphenylzinc bromide in therapeutic applications:

- Selectivity : The compound shows a degree of selectivity towards cancerous cells compared to normal cells, although care must be taken regarding dosage.

- Combination Therapies : There is potential for synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy while mitigating toxicity.

- Future Directions : Further studies are needed to explore its full therapeutic potential, including in vivo models and clinical trials.

Q & A

Q. What synthetic protocols are recommended for preparing 4-n-Propoxyphenylzinc bromide with high purity?

- Methodological Answer : Synthesis typically involves transmetallation of organolithium or Grignard precursors with zinc salts (e.g., ZnBr₂) under inert conditions. Key steps:

Prepare 4-n-Propoxyphenylmagnesium bromide via reaction of 4-n-propoxybromobenzene with Mg in anhydrous THF.

Add ZnBr₂ slowly at 0–5°C to avoid exothermic side reactions.

Stir for 2–4 hours under argon, followed by filtration to remove Mg salts.

Purity is confirmed via titration (e.g., iodometric for active Zn) and GC-MS to detect residual solvents. Ensure moisture-free conditions to prevent hydrolysis .

Q. What safety precautions are critical when handling 4-n-Propoxyphenylzinc bromide?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability and corrosive risks.

- Ventilation : Use fume hoods to avoid inhalation of volatile organozinc species.

- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions.

- Storage : Store in sealed Schlenk flasks under argon at –20°C to minimize decomposition. Reference SDS for analogous bromides (e.g., 4-Bromobenzyl Bromide) for hazard alignment .

Q. Which analytical techniques effectively characterize 4-n-Propoxyphenylzinc bromide’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated THF to confirm propoxy group integration and Zn coordination shifts (δ 0.5–2.0 ppm for Zn-bound protons).

- Elemental Analysis : Quantify Zn and Br content (target: ±0.3% theoretical values).

- GC-MS : Detect residual solvents (e.g., THF, hexane) with limits <50 ppm.

Cross-validate with FTIR for Zn-Br stretching modes (~200–250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for 4-n-Propoxyphenylzinc bromide in Negishi cross-coupling?

- Methodological Answer :

- Ligand Screening : Test phosphine ligands (e.g., PPh₃, Xantphos) to stabilize the Zn intermediate.

- Solvent Effects : Compare THF (polar aprotic) vs. toluene (non-polar) for reaction kinetics.

- Statistical Design : Use a central composite design (CCD) to model temperature (20–60°C) and catalyst loading (1–5 mol% Pd).

Example optimization table:

| Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| PPh₃ | THF | 40 | 78 |

| Xantphos | Toluene | 60 | 92 |

| Reference fractional factorial experiments in analogous organozinc systems . |

Q. What strategies resolve contradictions in reactivity data under different catalytic systems?

- Methodological Answer :

- Purity Checks : Use ICP-MS to detect trace metal impurities (e.g., Cu, Fe) that may alter reactivity.

- Control Experiments : Compare reactivity in rigorously dried vs. "wet" solvents to assess hydrolysis effects.

- Computational Studies : DFT calculations (e.g., Gaussian) to model transition states with Pd(0)/Pd(II) catalysts.

Example: Contradictory Suzuki coupling yields may stem from competing β-hydride elimination pathways, mitigated by bulky ligands .

Q. How does solvent polarity influence 4-n-Propoxyphenylzinc bromide’s stability and reactivity?

- Methodological Answer :

- Stability Studies : Monitor decomposition via ¹H NMR in DMSO (polar) vs. hexane (non-polar) over 24 hours.

- Reactivity Trends : Polar solvents (e.g., DMF) enhance electrophilic coupling but accelerate hydrolysis. Non-polar solvents (e.g., toluene) improve shelf life but reduce reaction rates.

- Dielectric Constant Correlation : Plot reaction rate (k) vs. solvent dielectric (ε) to identify optimal ε range (empirical target: 5–10).

Reference solvent effects in Grignard reagent studies .

Data Contradiction Analysis

Q. Why do NMR spectra of 4-n-Propoxyphenylzinc bromide vary across literature reports?

- Methodological Answer :

- Coordination State Variability : Zn may exist as monomeric or dimeric species, shifting NMR signals. Use DOSY NMR to assess aggregation.

- Impurity Peaks : Residual Li or Mg salts (from incomplete transmetallation) create extraneous signals. Precipitate with hexane and centrifuge.

- Temperature Effects : Record spectra at 25°C and –40°C to identify dynamic equilibria.

Cross-reference with X-ray crystallography data (if available) for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.